3,4-dimethoxy-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide
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Overview
Description
3,4-dimethoxy-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups and a sulfonyl phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3,4-dimethoxy-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and bacterial infections are involved.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Interacting with DNA: It can interact with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenylacetic acid: This compound shares the methoxy groups but differs in its overall structure and functional groups.
3,4-dimethoxy-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
3,4-dimethoxy-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O6S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-(3-methoxypropylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H24N2O6S/c1-25-12-4-11-20-28(23,24)16-8-6-15(7-9-16)21-19(22)14-5-10-17(26-2)18(13-14)27-3/h5-10,13,20H,4,11-12H2,1-3H3,(H,21,22) |
InChI Key |
XZDSPEBGBAKLAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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